molecular formula C12Cl8O B8818129 1,2,3,4,6,7,8,9-octachlorodibenzofuran CAS No. 109719-78-0

1,2,3,4,6,7,8,9-octachlorodibenzofuran

Cat. No.: B8818129
CAS No.: 109719-78-0
M. Wt: 455.7 g/mol
InChI Key: RHIROFAGUQOFLU-WCGVKTIYSA-N
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Preparation Methods

The synthesis of Octachlorodibenzofuran involves the chlorination of dibenzofuran. The reaction conditions typically include the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled temperature and pressure to ensure the selective formation of the octachlorinated product . Industrial production methods may involve similar chlorination processes but on a larger scale, with additional purification steps to achieve the desired chemical purity of 99% .

Chemical Reactions Analysis

Octachlorodibenzofuran undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of Octachlorodibenzofuran involves its interaction with the aryl hydrocarbon receptor (AhR) in cells. Upon binding to AhR, the compound can activate the receptor, leading to changes in gene expression and subsequent biological effects. This pathway is involved in the toxic effects of polychlorinated dibenzofurans, including their potential to cause cancer and other health issues .

Comparison with Similar Compounds

Octachlorodibenzofuran is similar to other polychlorinated dibenzofurans and polychlorinated dibenzo-p-dioxins in terms of its chemical structure and environmental persistence. its high degree of chlorination and specific isotopic labeling (13C12) make it unique for certain analytical applications . Similar compounds include:

These compounds share similar properties but differ in the number and position of chlorine atoms, affecting their chemical behavior and toxicity .

Properties

CAS No.

109719-78-0

Molecular Formula

C12Cl8O

Molecular Weight

455.7 g/mol

IUPAC Name

1,2,3,4,6,7,8,9-octachlorodibenzofuran

InChI

InChI=1S/C12Cl8O/c13-3-1-2-4(14)6(16)8(18)10(20)12(2)21-11(1)9(19)7(17)5(3)15/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1

InChI Key

RHIROFAGUQOFLU-WCGVKTIYSA-N

Isomeric SMILES

[13C]12=[13C]([13C](=[13C]([13C](=[13C]1Cl)Cl)Cl)Cl)O[13C]3=[13C]2[13C](=[13C]([13C](=[13C]3Cl)Cl)Cl)Cl

Canonical SMILES

C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC3=C2C(=C(C(=C3Cl)Cl)Cl)Cl

Origin of Product

United States

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